Cortienic acid (11β,17α-Dihydroxy-3-oxoandrost-4-ene 17β-carboxylic acid) is a steroid molecule derived from the oxidation of corticosteroids at the C-21 position. It serves as a key starting material for synthesizing a variety of novel corticosteroids, including "soft" corticosteroids. [, , , , ] These "soft" corticosteroids are designed for enhanced therapeutic benefits and reduced side effects compared to traditional corticosteroids. [, , , ] Cortienic acid itself lacks inherent glucocorticoid activity. []
Cortienic acid can be synthesized through the periodic acid oxidation of various corticosteroids. [, ] One example involves the oxidation of fluocinolone acetonide. [] Another method utilizes a solid-liquid biphasic system for selective 17α-alkylation of cortienic acid derivatives, employing potassium hydroxide and dimethyl sulfoxide with methyl iodide as the alkylating agent. [, ] This method requires protecting the α-enone function when using higher alkyl halide homologs. [, ]
The crystal structure of cortienic acid derivatives, such as the L-phenylalanine methyl ester derivative, has been characterized by X-ray diffraction. [] This analysis revealed an orthorhombic crystal system with a space group of P212121. [] The steroid nucleus adopts a specific conformation, with ring A and the phenyl ring of the 17β-side chain being nearly planar. [] Rings B and C adopt slightly distorted chair conformations, while ring D exhibits an envelope conformation. [] Intermolecular hydrogen bonding involving O4, O1, and F1 atoms contribute to the crystal packing. [] Intramolecular hydrogen bonds (N-H … O, C-H … O, and C-H … F) are also observed. [] The 17-spiro lactide derivative of cortienic acid demonstrates an arched conformation towards the β side of the molecule, with the spiro lactide ring in a half-chair conformation. [, ] This conformation aligns the two ester carbonyl groups in opposing directions. [, ] Hydrogen bonding between the hydroxyl group of ring C and the carbonyl group of ring A facilitates the formation of molecular chains along the b-axis. [, ]
While cortienic acid itself lacks glucocorticoid activity, its derivatives, particularly the "soft" corticosteroids, exert their effects through interaction with the glucocorticoid receptor (GR). [, , , ] The 17β-carboxyl group modifications in cortienic acid derivatives modulate their binding affinity to the GR and influence their overall pharmacological activity. [, ]
Cortienic acid derivatives exhibit variations in lipophilicity, which can be assessed using reversed-phase thin-layer chromatography. [] The lipophilicity of these derivatives influences their pharmacokinetic properties, such as absorption, distribution, and metabolism. [, , , , ] For instance, increased lipophilicity can enhance tissue penetration and alter the duration of action. [, , , ]
Cortienic acid serves as a crucial building block in the development of novel corticosteroids, particularly "soft" corticosteroids. [, , , ] These "soft" corticosteroids are designed for improved therapeutic profiles and reduced systemic side effects compared to traditional corticosteroids. [, , , ] The development of loteprednol etabonate, a successful "soft" corticosteroid, exemplifies the significance of cortienic acid in drug design. [, , , ] Cortienic acid-based derivatives are investigated for their potential use in various therapeutic areas, including ophthalmology and dermatology. [, , , , ] Researchers have explored the application of cortienic acid derivatives as potential drug delivery systems, leveraging their ability to act as lipophilic carriers for targeted delivery of antiviral agents. [] This application highlights the versatility of cortienic acid as a platform for developing novel therapeutic strategies.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6